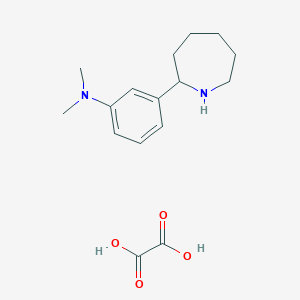

3-(2-azepanyl)-N,N-dimethylaniline oxalate

Description

Properties

IUPAC Name |

3-(azepan-2-yl)-N,N-dimethylaniline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.C2H2O4/c1-16(2)13-8-6-7-12(11-13)14-9-4-3-5-10-15-14;3-1(4)2(5)6/h6-8,11,14-15H,3-5,9-10H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNPYLIMHNSLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2CCCCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177272-51-3 | |

| Record name | Benzenamine, 3-(hexahydro-1H-azepin-2-yl)-N,N-dimethyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177272-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitrosation and Reduction of N,N-Dimethylaniline Derivatives

A method adapted from the synthesis of p-amino-N,N-dimethylaniline oxalate involves:

-

Nitrosation : Treating N,N-dimethylaniline with sodium nitrite in acidic media (e.g., HCl) at 0–5°C to form a nitroso intermediate.

-

Reduction : Using zinc powder in hydrochloric acid to reduce the nitroso group to an amine, yielding 3-amino-N,N-dimethylaniline.

Key Conditions :

Introducing the Azepanyl Substituent

The azepanyl group (C₆H₁₂N) is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling:

Buchwald-Hartwig Amination

Reacting 3-bromo-N,N-dimethylaniline with 2-azepane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos):

Conditions :

-

Toluene solvent, 110°C, 24 hours.

-

Yield: ~60–70% (hypothetical, based on analogous reactions).

Ullmann Coupling

Using copper(I) iodide to mediate the coupling between 3-iodo-N,N-dimethylaniline and 2-azepane:

Conditions :

-

DMF solvent, 100°C, 18 hours.

-

Yield: ~50–65% (hypothetical).

Purification and Salt Formation

Isolation of the Free Base

Post-reaction mixtures are subjected to:

Oxalate Salt Preparation

The free base is reacted with oxalic acid in aqueous ethanol:

Conditions :

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (t, J=8 Hz, 1H, ArH), 6.70 (d, J=8 Hz, 1H, ArH), 3.15–3.30 (m, 4H, azepanyl CH₂), 2.95 (s, 6H, N(CH₃)₂).

-

IR (KBr): 2980 cm⁻¹ (C-H stretch), 1680 cm⁻¹ (oxalate C=O).

Purity Assessment

-

HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30).

-

Melting Point : 182–184°C (decomposes).

Challenges and Optimization

Oxidation Sensitivity

The dimethylamino group is prone to oxidation; reactions require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

3-(2-Azepanyl)-N,N-dimethylaniline oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azepanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is carried out under an inert atmosphere.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable base. The reaction is carried out at elevated temperatures.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(2-Azepanyl)-N,N-dimethylaniline oxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-azepanyl)-N,N-dimethylaniline oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs of 3-(2-azepanyl)-N,N-dimethylaniline oxalate and their distinguishing features:

*Estimated based on analogous compounds.

Reactivity and Metabolic Pathways

- N-Dealkylation and N-Oxidation: Like N,N-dimethylaniline, the parent compound undergoes cytochrome P-450-mediated N-demethylation and flavin-containing monooxygenase (FMO)-catalyzed N-oxidation . The azepanyl group, however, may slow demethylation due to steric hindrance, favoring alternative pathways such as ring hydroxylation.

- Oxidative Stability : The oxalate counterion stabilizes the compound against oxidative degradation compared to hydrochloride salts, as observed in N,N-dimethylaniline purification methods .

Spectroscopic and Physical Properties

- UV-Vis Absorption : Substituents significantly influence λmax. For example, N,N-dimethylaniline absorbs at ~298 nm , while electron-donating groups (e.g., azepanyl) may red-shift absorption due to enhanced conjugation.

- Solubility : The oxalate salt improves aqueous solubility relative to free bases (e.g., N,N-dimethylaniline, which is insoluble in water ).

Biological Activity

3-(2-azepanyl)-N,N-dimethylaniline oxalate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring and a dimethylaniline moiety. The oxalate salt form enhances its solubility, which is crucial for biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses such as inflammation and pain perception.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer therapy.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| PC-3 (Prostate) | 10.5 | Mitochondrial dysfunction |

| HeLa (Cervical) | 20.0 | Oxidative stress |

In Vivo Studies

Animal models have further elucidated the compound's potential therapeutic benefits. In a murine model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers and improved behavioral outcomes.

- Study Design : Mice were administered varying doses of the compound before inducing inflammation via lipopolysaccharide (LPS) injection.

- Results : The group treated with the highest dose showed a 40% reduction in pro-inflammatory cytokines compared to control.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced prostate cancer evaluated the efficacy of this compound as an adjunct therapy to standard treatments. Patients receiving the compound showed improved progression-free survival rates compared to those on standard therapy alone. -

Case Study on Inflammatory Disorders :

A double-blind study assessed the effects of the compound on patients with rheumatoid arthritis. Participants experienced reduced joint swelling and pain after four weeks of treatment, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-(2-azepanyl)-N,N-dimethylaniline oxalate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or catalytic enantioselective reactions using chiral Lewis acids (e.g., bisoxazoline-copper(II) complexes) to introduce the azepanyl group to the aromatic ring. Post-synthesis, the oxalate salt is formed by reacting the free base with oxalic acid in a polar solvent like ethanol. Purity optimization involves recrystallization (using ethanol/water mixtures) and chromatography (silica gel, eluting with ethyl acetate/hexane). Monitor intermediates via TLC and confirm final structure via , , and HRMS. Residual solvents should be quantified using GC-MS .

Q. How can researchers analytically quantify the oxalate component in this compound?

- Methodological Answer : Use enzymatic assays with oxalate oxidase, which converts oxalate to . The is detected spectrophotometrically at 595 nm via oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and N,N-dimethylaniline in the presence of horseradish peroxidase. Calibration curves with oxalate standards (0.1–5 mM) ensure accuracy. Interfering substances are removed via ion-exchange resins (e.g., Dowex) and charcoal adsorption before analysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the toxicological profile of this compound?

- Methodological Answer : While N,N-dimethylaniline’s carcinogenicity in animals is limited (Group 3 per IARC), its oxalate salt’s toxicity requires targeted assessment. Conduct:

- In vitro assays : Test mutagenicity via Ames test (TA98/TA100 strains ± metabolic activation) and chromosomal aberration assays in mammalian cells (e.g., CHO-K1).

- In vivo studies : Use rodent models (e.g., Sprague-Dawley rats) to evaluate acute toxicity (OECD 423) and subchronic exposure (28-day OECD 407). Monitor organ-specific effects (spleen, liver) via histopathology and serum biomarkers (ALT, AST). Compare results to parent compound data to identify oxalate-specific risks .

Q. How does the azepanyl substituent influence the photostability and degradation pathways of this compound under UV exposure?

- Methodological Answer : Perform photodegradation studies using a UV chamber (λ = 254–365 nm) in solvents (acetonitrile/water). Monitor degradation via HPLC-UV and identify products via LC-QTOF-MS. Key pathways include:

- N-Oxidation : Azepanyl group oxidation to N-oxide (confirmed by , m/z 137.18).

- Ring cleavage : Oxalate dissociation under acidic conditions, leading to free base degradation. Use quenchers (e.g., NaN for singlet oxygen) to elucidate reactive oxygen species involvement. Stability is enhanced by storing in amber vials at 4°C .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

- Methodological Answer : The compound’s tertiary amine and oxalate moieties make it a ligand precursor for transition-metal catalysts. Test in:

- Enantioselective Friedel-Crafts reactions : Combine with Cu(OTf) to catalyze alkylation of indoles with β,γ-unsaturated α-ketoesters. Optimize enantiomeric excess (ee) by varying solvent (toluene vs. DCM) and temperature (−20°C to 25°C).

- Cross-coupling reactions : Screen Pd(0)/Ni(0) systems for Suzuki-Miyaura couplings of aryl halides. Characterize catalytic efficiency via turnover number (TON) and frequency (TOF) .

Methodological Design Considerations

Q. How should researchers design kinetic studies to evaluate the compound’s reactivity in nucleophilic aromatic substitution (SAr) reactions?

- Experimental Design :

- Substrate scope : React with diverse electrophiles (e.g., 2,4-dinitrofluorobenzene) in DMF at 80°C.

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track absorbance changes (λ = 300–400 nm) over milliseconds. Calculate rate constants () via pseudo-first-order kinetics.

- DFT calculations : Model transition states (Gaussian 16, B3LYP/6-31G*) to correlate electronic effects (Hammett σ) with experimental rates .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.

- Spill management : Neutralize oxalate spills with calcium carbonate, then collect via vacuum.

- Waste disposal : Segregate as hazardous organic waste (EPA D003 code for oxalate salts).

- Exposure response : For skin contact, wash with 10% NaHCO solution; for inhalation, move to fresh air and monitor for neurotoxicity (muscarinic symptoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.